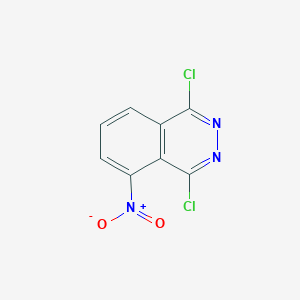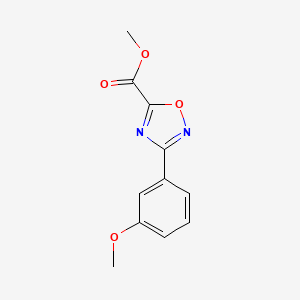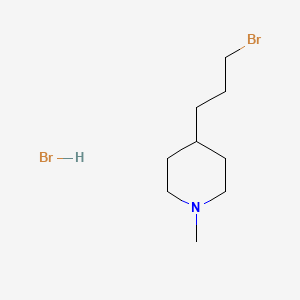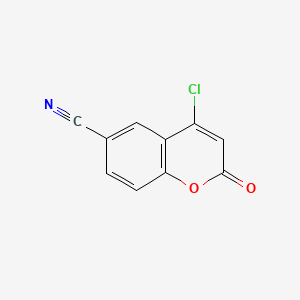
1,4-Dichloro-5-nitrophthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-5-nitrophthalazine is a chemical compound with the molecular formula C8H3Cl2N3O2 It is a derivative of phthalazine, characterized by the presence of two chlorine atoms and one nitro group attached to the phthalazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-5-nitrophthalazine can be synthesized through several methods. One common approach involves the nitration of 1,4-dichlorophthalazine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-5-nitrophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phthalazine dicarboxylic acids.
Reduction: Formation of 1,4-diamino-5-nitrophthalazine.
Substitution: Formation of various substituted phthalazine derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-5-nitrophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-5-nitrophthalazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group in the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichlorophthalazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrophthalazine: Lacks the chlorine atoms, affecting its chemical properties and reactivity.
1,4-Dichloro-2-nitrobenzene: Similar structure but different ring system, leading to different reactivity and applications.
Uniqueness
1,4-Dichloro-5-nitrophthalazine is unique due to the presence of both chlorine and nitro groups on the phthalazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H3Cl2N3O2 |
|---|---|
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
1,4-dichloro-5-nitrophthalazine |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)8(10)12-11-7/h1-3H |
Clave InChI |
VENRRAUSOZDMED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)





![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)

![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)


